![molecular formula C11H16N2O B13609509 (S)-2-Amino-2-(1-methylindolin-5-yl)ethan-1-ol](/img/structure/B13609509.png)
(S)-2-Amino-2-(1-methylindolin-5-yl)ethan-1-ol
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Overview
Description
(2S)-2-amino-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol is a chiral compound that features an indole moiety, which is a common structural motif in many biologically active molecules. The presence of the amino group and the hydroxyl group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with the preparation of the indole ring system.
Functional Group Introduction: The amino and hydroxyl groups are introduced through various functionalization reactions.
Chiral Resolution: The chiral center is resolved using chiral catalysts or by separation of diastereomers.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing scalable reactions and robust catalysts.
Purification: Employing techniques such as crystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and natural products.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Investigated for its potential therapeutic effects in treating diseases.
Diagnostics: Used in the development of diagnostic agents.
Industry
Material Science: Utilized in the synthesis of materials with specific properties.
Agriculture: Employed in the development of agrochemicals.
Mechanism of Action
The mechanism by which (2S)-2-amino-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-(1H-indol-5-yl)ethan-1-ol: Lacks the methyl group, which may affect its biological activity.
(2S)-2-amino-2-(1-methyl-1H-indol-5-yl)ethan-1-ol: Similar structure but different stereochemistry.
Uniqueness
The presence of the methyl group and the specific stereochemistry of (2S)-2-amino-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol may confer unique properties, such as enhanced binding affinity or selectivity for certain biological targets.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(2S)-2-amino-2-(1-methyl-2,3-dihydroindol-5-yl)ethanol |
InChI |
InChI=1S/C11H16N2O/c1-13-5-4-9-6-8(10(12)7-14)2-3-11(9)13/h2-3,6,10,14H,4-5,7,12H2,1H3/t10-/m1/s1 |
InChI Key |
CCQYRWRATAAABZ-SNVBAGLBSA-N |
Isomeric SMILES |
CN1CCC2=C1C=CC(=C2)[C@@H](CO)N |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CO)N |
Origin of Product |
United States |
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